
3-(1-Piperidinyl)cyclobutanamine
Overview
Description
3-(1-Piperidinyl)cyclobutanamine is an organic compound with the molecular formula C9H18N2 It is a cyclobutanamine derivative where a piperidine ring is attached to the cyclobutane ring
Mechanism of Action
Target of Action
3-(1-Piperidinyl)cyclobutanamine, also known as 3-piperidin-1-ylcyclobutan-1-amine, is a compound that contains a piperidine ring . Piperidine derivatives are known to interact with a variety of targets in the body, including norepinephrine, dopamine, and serotonin transporters . These transporters play crucial roles in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing various physiological processes such as mood, attention, and pain perception .
Mode of Action
It is known that piperidine derivatives can act as blockers at monoamine transporters . This means that they can inhibit the reuptake of neurotransmitters like norepinephrine, dopamine, and serotonin, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in enhanced neurotransmission and changes in neuronal activity .
Biochemical Pathways
Given its potential interaction with monoamine transporters, it may influence the signaling pathways associated with these neurotransmitters . For instance, increased dopamine levels can activate the dopamine signaling pathway, which plays a key role in reward, motivation, and motor control .
Pharmacokinetics
It’s known that piperidine derivatives can be metabolized in the liver, and their metabolites can be excreted in the urine .
Result of Action
By blocking the reuptake of neurotransmitters, it could potentially lead to changes in neuronal activity and neurotransmission . This could result in various physiological effects, depending on the specific neurotransmitters involved and the regions of the brain affected .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the individual’s health status, genetic factors, and the specific physiological environment within the body . .
Biochemical Analysis
Biochemical Properties
3-(1-Piperidinyl)cyclobutanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . This compound can also alter cellular metabolism by interacting with
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Piperidinyl)cyclobutanamine typically involves the reaction of cyclobutanone with piperidine under specific conditions. One common method includes the nucleophilic addition of piperidine to cyclobutanone, followed by reduction to yield the desired amine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Piperidinyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or the cyclobutane ring.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of functionalized amines.
Scientific Research Applications
3-(1-Piperidinyl)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
3-(1-Pyrrolidinyl)cyclobutanamine: Similar structure but with a pyrrolidine ring instead of piperidine.
3-(1-Morpholinyl)cyclobutanamine: Contains a morpholine ring, offering different chemical properties.
3-(1-Piperazinyl)cyclobutanamine: Features a piperazine ring, which can affect its biological activity.
Uniqueness: 3-(1-Piperidinyl)cyclobutanamine is unique due to its specific ring structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in the design of new molecules with targeted biological activities.
Properties
IUPAC Name |
3-piperidin-1-ylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-8-6-9(7-8)11-4-2-1-3-5-11/h8-9H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCFYUJKIUDIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


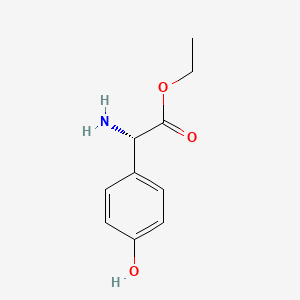
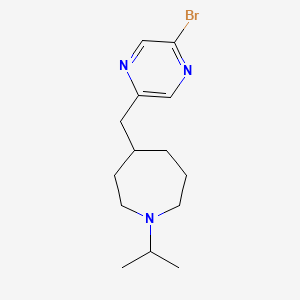
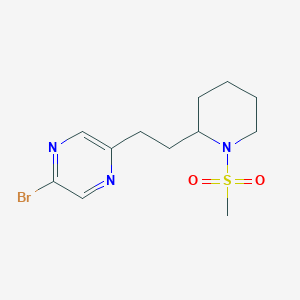

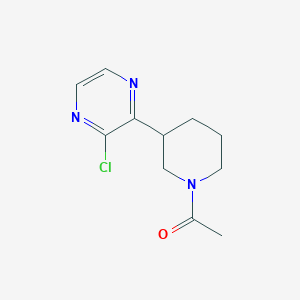
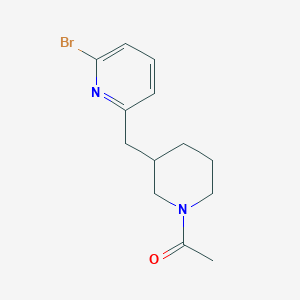
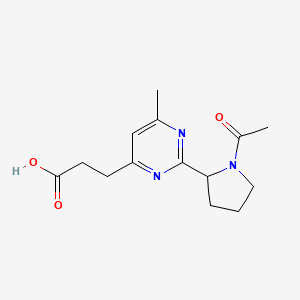
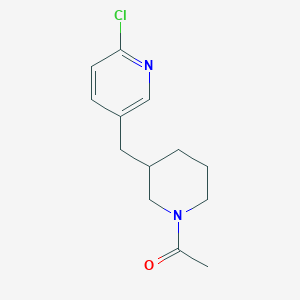
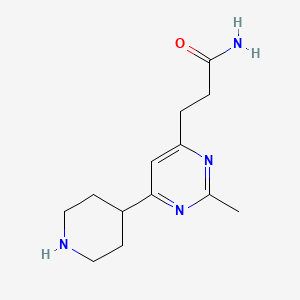
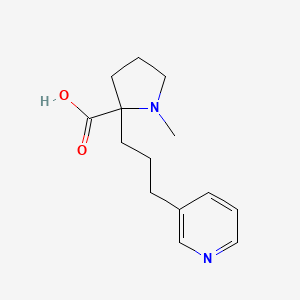
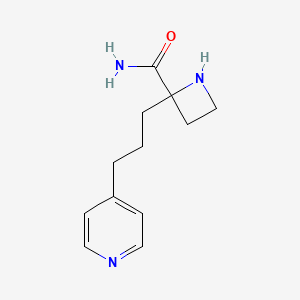
![[(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399462.png)
![[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine](/img/structure/B1399463.png)
![[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1399464.png)
